Ethyl (2-{[(4-ethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
ETHYL 2-[2-(4-ETHOXYBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to the presence of the ethoxybenzamido group, which imparts specific biological activities and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-ethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-13-7-5-11(6-8-13)15(20)18-16-17-12(10-23-16)9-14(19)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) |
InChI Key |
CXMIWZRUOVDZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)OCC |
Origin of Product |
United States |
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